7-Methoxy-2H-chromene-3-carbonitrile
Overview
Description
7-Methoxy-2H-chromene-3-carbonitrile: is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 g/mol . It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
The mode of action of a chromene compound typically involves interaction with biological targets such as proteins or enzymes, leading to changes in cellular processes . The specific targets and mode of action for “7-Methoxy-2H-chromene-3-carbonitrile” would need to be determined through experimental studies.
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effects. Factors such as the compound’s chemical structure, formulation, route of administration, and patient characteristics can all affect its pharmacokinetics .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can also influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2H-chromene-3-carbonitrile typically involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with malononitrile in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions in a solvent like ethanol . The product is then purified through recrystallization.
Industrial Production Methods: The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert it into or .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted chromene derivatives .
Scientific Research Applications
Chemistry: 7-Methoxy-2H-chromene-3-carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: . Researchers are exploring its use in developing new drugs for treating various diseases .
Industry: In the materials science field, it is used in the synthesis of fluorescent dyes and optical brighteners .
Comparison with Similar Compounds
- 2-Oxo-2H-chromene-3-carbonitrile
- 7-Hydroxy-2H-chromene-3-carbonitrile
- 4-Methyl-2H-chromene-3-carbonitrile
Uniqueness: 7-Methoxy-2H-chromene-3-carbonitrile is unique due to its methoxy group at the 7th position, which enhances its biological activity and chemical reactivity compared to other similar compounds . This structural feature makes it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
7-methoxy-2H-chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQUWMPCKWVPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(CO2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482060 | |
Record name | 7-METHOXY-2H-CHROMENE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-70-1 | |
Record name | 7-Methoxy-2H-1-benzopyran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57543-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-METHOXY-2H-CHROMENE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60482060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-2H-chromene-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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